2-ethoxyethyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with a unique structure that combines an ethoxyethyl group, a bromophenoxy group, and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the reaction of 2-bromophenol with a suitable chromenone derivative under specific conditions to form the intermediate. This intermediate is then reacted with ethoxyethyl acetate in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological receptors, while the chromenyl group can modulate enzymatic activities. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXYETHYL 2-{[3-(2-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
- 2-ETHOXYETHYL 2-{[3-(2-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Uniqueness
2-ETHOXYETHYL 2-{[3-(2-BROMOPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties compared to its chloro- and methyl-substituted analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C21H19BrO7 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-ethoxyethyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H19BrO7/c1-2-25-9-10-26-20(23)13-27-14-7-8-15-18(11-14)28-12-19(21(15)24)29-17-6-4-3-5-16(17)22/h3-8,11-12H,2,9-10,13H2,1H3 |
InChI Key |
SRJFUJPULURZJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br |
Origin of Product |
United States |
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